N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide
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Overview
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a synthetic compound that features a benzofuran ring, an oxadiazole ring, and an isobutyramide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various pharmacological applications.
Mechanism of Action
Target of Action
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound that has been found to have strong biological activities Benzofuran compounds, which this compound is a derivative of, have been shown to have antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects . These interactions can lead to changes in the function of the target, resulting in the observed biological activities.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran derivatives have been shown to have various biological effects, including antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Attachment of the Isobutyramide Group: The final step involves the coupling of the oxadiazole-containing intermediate with isobutyryl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The isobutyramide group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxylated benzofuran derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of various acyl-substituted derivatives.
Scientific Research Applications
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which are known for their antimicrobial properties.
Uniqueness
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is unique due to the combination of the benzofuran and oxadiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8(2)13(19)16-15-18-17-14(22-15)11-7-9-5-4-6-10(20-3)12(9)21-11/h4-8H,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXZGPROSPJARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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